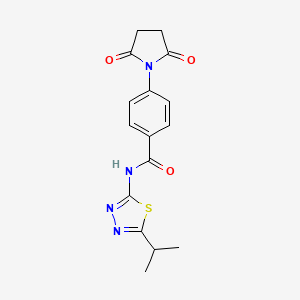

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical entity that appears to be a derivative of benzamide with substitutions that include a thiadiazole ring and a dioxopyrrolidinyl group. This compound is not directly mentioned in the provided papers, but its structure suggests it could have potential biological activity, similar to other benzamide derivatives discussed in the papers.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an acid chloride with an amine. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in one pot . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the condensation of the appropriate acid chloride with an amine containing the thiadiazole and dioxopyrrolidinyl substituents.

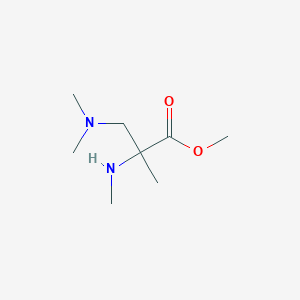

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. X-ray single-crystal diffraction is a common technique used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in such molecules . The molecular structure of the compound would likely show a planar geometry around the benzamide core, with the substituents affecting the overall shape and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and coordination to metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to the formation of cyclic thiadiazole derivatives . The compound may also undergo similar reactions, potentially leading to the formation of metal complexes or other derivatives through oxidative processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substituents. For example, some compounds exhibit cytotoxic activity against cancer cell lines, as seen with certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . The compound could potentially have similar biological activities, which would be of interest for pharmaceutical applications. Additionally, the presence of the dioxopyrrolidinyl group could confer unique solubility or stability characteristics to the compound.

Relevant Case Studies

Case studies involving benzamide derivatives often focus on their biological activities. For instance, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity . These studies suggest that the compound could also be evaluated for its potential anticancer properties.

Applications De Recherche Scientifique

Electrochromic Materials

Thiadiazole derivatives, such as thiadiazolo[3,4-c]pyridine, have been explored for their novel electron-accepting abilities and unique properties in the development of electrochromic materials. These compounds exhibit favorable redox activity and stability, demonstrating potential in creating fast-switching, high coloration efficiency electrochromic polymers with low bandgap and good optical memory, which could be significant in developing novel display technologies (Shouli Ming et al., 2015).

Heterocyclic Synthesis

Research on benzothiophen derivatives indicates their utility in synthesizing a variety of nitrogen nucleophiles leading to heterocyclic compounds like pyrazole, isoxazole, and pyrimidine derivatives. This work highlights the versatility of thiadiazole and related compounds in synthesizing diverse heterocyclic structures, which have a broad range of applications in medicinal chemistry and material science (R. Mohareb et al., 2004).

Antimicrobial and Antifungal Activities

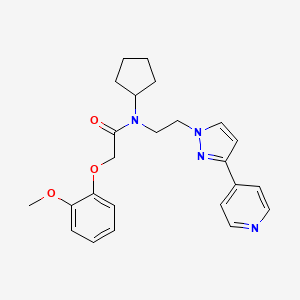

The synthesis of heterocyclic compounds incorporating thiadiazole units, such as N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, demonstrates their potential in exhibiting antibacterial and antifungal activities. This application signifies the importance of these compounds in developing new pharmaceuticals with antimicrobial properties (G. K. Patel & H. S. Patel, 2015).

Insecticidal Applications

Thiadiazole derivatives have also been utilized as precursors in synthesizing various heterocycles with potential insecticidal properties against agricultural pests, such as the cotton leafworm. This research underscores the chemical's utility in contributing to the development of new agrochemicals aimed at pest management (A. Fadda et al., 2017).

Chemical Synthesis Techniques

Studies on the synthesis of thiadiazolobenzamide and its complexes highlight innovative chemical synthesis techniques, including cyclization reactions and the formation of novel compounds with potential applications in catalysis and material science (F. Adhami et al., 2012).

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-9(2)15-18-19-16(24-15)17-14(23)10-3-5-11(6-4-10)20-12(21)7-8-13(20)22/h3-6,9H,7-8H2,1-2H3,(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXUWUVMDNJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methylpropyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B3013250.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3013251.png)

![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)

![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)

![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)

![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)